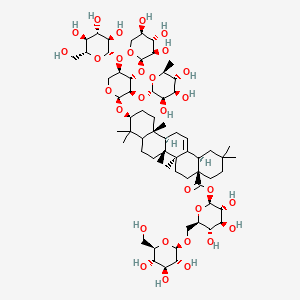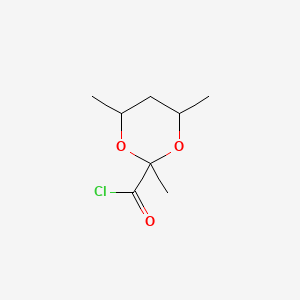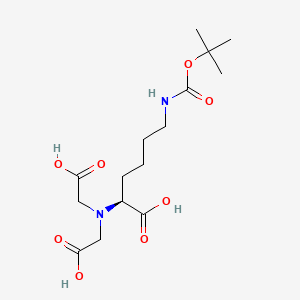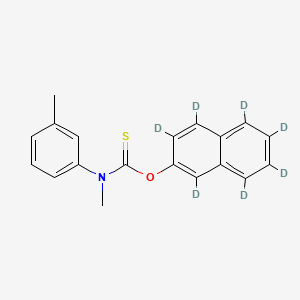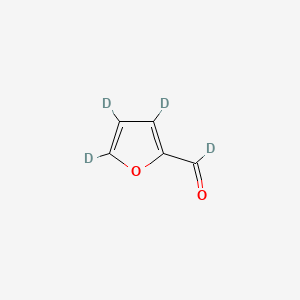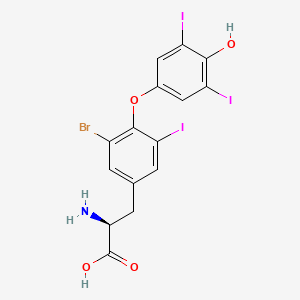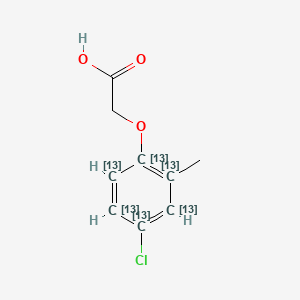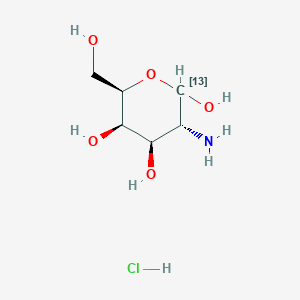
D-galactosamine-1-13C hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“D-galactosamine-1-13C hydrochloride” is the 13C labeled version of D(+)-Galactosamine hydrochloride . It is an established experimental toxin that primarily causes liver injury by the generation of free radicals . It is also known as an inhibitor of hepatic RNA synthesis .
Molecular Structure Analysis
The molecular formula of “D-galactosamine-1-13C hydrochloride” is C6H14ClNO5 . The molecular weight is 216.62 . The structure includes a hydrochloride group, indicating that it is a hydrochloride salt .
Physical And Chemical Properties Analysis
“D-galactosamine-1-13C hydrochloride” is a white powder . It has a molecular weight of 216.62 and a molar mass of 215.63 . It is soluble in water . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
1. Role in Liver Injury Studies
D-galactosamine-1-13C hydrochloride is used in scientific research to induce liver injury in animal models, particularly in rats. Studies have demonstrated its application in understanding the kinetics of liver injury and recovery. For instance, its administration in rats was used to study the expression of matrix metalloproteinase-13 and tissue inhibitor of metalloproteinase-1 during acute liver injury (Yata et al., 1999). Another research investigated the effects of D-galactosamine hydrochloride on hepatic marker enzymes and tissue antioxidant status in D-galactosamine-induced hepatotoxic rats, demonstrating its potential in hepatoprotective studies (Pushpavalli et al., 2008).
2. Application in Solid-State NMR Studies
D-galactosamine-1-13C hydrochloride has been used in solid-state nuclear magnetic resonance (NMR) spectroscopy studies. For example, it was utilized in a study to resolve the resonances of alpha and beta anomers of amino monosaccharides, demonstrating its utility in structural determination and characterization in carbohydrates (Tzou, 2005).
3. Involvement in Cellular and Molecular Biology Research
This compound also finds application in cellular and molecular biology research. For instance, it was used to study the immunopathology of acute galactosamine hepatitis in rats, providing insights into the inflammatory response following toxic damage (Jonker et al., 1990). Additionally, another study utilized it to investigate the immunohistochemical aspects of extracellular matrix in acute galactosamine hepatitis in rats, aiding in understanding the liver's extracellular matrix components during disease (Jonker et al., 1992).
4. Use in Glycoprotein and Mucopolysaccharide Studies
The incorporation of D-galactosamine-1-13C into serum proteins and tissues, particularly in studies of glycoproteins and mucopolysaccharides, is another area of application. A study showed its utility in examining the metabolism of D-galactosamine and N-acetyl-D-galactosamine in rat liver, facilitating research into the biochemistry of these compounds (Maley et al., 1968).
Safety And Hazards
Propiedades
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-LTQBQVEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-galactosamine-1-13C hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)


